molecular formula C41H62O5 B13440426 Stigmastanol O-Acetyl-trans-ferulate

Stigmastanol O-Acetyl-trans-ferulate

Cat. No.: B13440426
M. Wt: 634.9 g/mol
InChI Key: SNPAISFSKNCQCE-QIDXIAQLSA-N
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Description

Stigmastanol O-Acetyl-trans-ferulate is a stanol ester derivative formed by combining stigmastanol (a saturated phytosterol) with acetylated trans-ferulic acid.

Properties

Molecular Formula

C41H62O5

Molecular Weight

634.9 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C41H62O5/c1-9-30(26(2)3)13-10-27(4)34-16-17-35-33-15-14-31-25-32(20-22-40(31,6)36(33)21-23-41(34,35)7)46-39(43)19-12-29-11-18-37(45-28(5)42)38(24-29)44-8/h11-12,18-19,24,26-27,30-36H,9-10,13-17,20-23,25H2,1-8H3/b19-12+/t27-,30-,31+,32+,33+,34-,35+,36+,40+,41-/m1/s1

InChI Key

SNPAISFSKNCQCE-QIDXIAQLSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stigmastanol O-Acetyl-trans-ferulate typically involves the esterification of stigmastanol with ferulic acid. One common method is the chemoenzymatic approach, which uses enzymes like lipases to catalyze the esterification reaction. The reaction conditions often include the use of organic solvents such as hexane or ethyl acetate and temperatures ranging from 30°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using immobilized enzymes to enhance yield and efficiency. The use of bioreactors and continuous flow systems can further optimize the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Stigmastanol O-Acetyl-trans-ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stigmastanol O-Acetyl-trans-ferulate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Stigmastanol O-Acetyl-trans-ferulate involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stigmastanol O-Acetyl-trans-ferulate belongs to the stanol ester family, which differs from sterols (e.g., β-sitosterol) in saturation and esterification. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Properties

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Stigmastanol C29H52O 83-45-4 416.72 Saturated sterol ring Cholesterol absorption inhibition
β-Sitosterol C29H50O 83-46-5 414.71 Δ<sup>5</sup> double bond Lipid metabolism modulation
n-Hexadecanoic acid C16H32O2 57-11-4 256.43 Carboxylic acid Surfactant, lipid synthesis
5-Methoxypyrrolidin-2-one C5H9NO2 N/A 115.13 Lactam, methoxy group Intermediate in organic synthesis

Key Observations:

Saturation vs. Unsaturation: Stigmastanol lacks the Δ<sup>5</sup> double bond present in β-sitosterol, reducing its oxidative susceptibility and altering its lipid interaction mechanisms .

Toxicity Profile: Stigmastanol exhibits acute oral, dermal, and inhalation toxicity (GHS Category 3), whereas β-sitosterol and n-hexadecanoic acid are generally recognized as safe (GRAS) in dietary contexts .

Cholesterol-Lowering Efficacy

  • Stigmastanol esters inhibit intestinal cholesterol absorption by competing with dietary cholesterol for micelle incorporation, similar to β-sitosterol but with higher saturation-driven stability .
  • β-Sitosterol , however, is more extensively studied and utilized in functional foods due to its broader commercial availability .

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